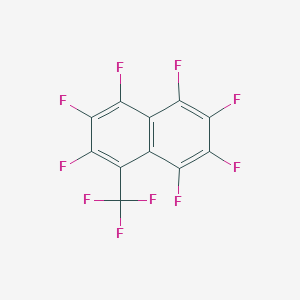
Naphthalene, heptafluoro(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, heptafluoro(trifluoromethyl)-: is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of seven fluorine atoms and a trifluoromethyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, heptafluoro(trifluoromethyl)- typically involves the introduction of fluorine atoms into the naphthalene structure. One common method is the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the naphthalene ring. This can be achieved through various catalytic processes, including the use of transition metal catalysts.
Industrial Production Methods
Industrial production of naphthalene, heptafluoro(trifluoromethyl)- may involve large-scale fluorination processes, utilizing specialized reactors designed to handle the reactive nature of fluorine. The production process must ensure high purity and yield, often requiring multiple purification steps to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Naphthalene, heptafluoro(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms and trifluoromethyl group influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions often involve the use of catalysts such as aluminum chloride or iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of naphthalene, heptafluoro(trifluoromethyl)-.
科学研究应用
Naphthalene, heptafluoro(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: Fluorinated compounds are often used in biological research to study enzyme interactions and metabolic pathways. Naphthalene, heptafluoro(trifluoromethyl)- can serve as a probe in such studies.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: In the industrial sector, naphthalene, heptafluoro(trifluoromethyl)- is used in the production of specialty chemicals, including advanced materials and coatings.
作用机制
The mechanism by which naphthalene, heptafluoro(trifluoromethyl)- exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with other molecules. This can lead to the formation of stable complexes and intermediates, which are crucial in various chemical and biological processes.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, naphthalene, lacks the fluorine atoms and trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylnaphthalene: This compound contains a trifluoromethyl group but lacks the additional fluorine atoms, making it less electronegative and reactive compared to naphthalene, heptafluoro(trifluoromethyl)-.
Heptafluoronaphthalene: This compound has seven fluorine atoms but does not contain the trifluoromethyl group, leading to differences in its chemical behavior.
Uniqueness
Naphthalene, heptafluoro(trifluoromethyl)- is unique due to the combined presence of multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased electronegativity, stability, and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
128307-17-5 |
|---|---|
分子式 |
C11F10 |
分子量 |
322.10 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7-heptafluoro-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11F10/c12-4-1-2(6(14)10(18)9(4)17)5(13)8(16)7(15)3(1)11(19,20)21 |
InChI 键 |
OJQMCPUPMPFAEF-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=C(C(=C2F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















